

A Comparative Guide to the Spectroscopic Data of Mono- and Di-alkylated Malonates

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Compound of Interest

Compound Name: Ethyl potassium malonate

Cat. No.: B8810480

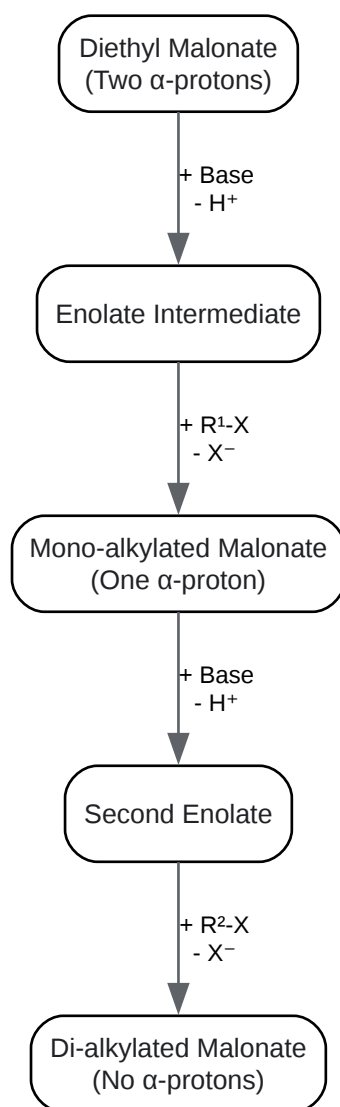
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The malonic ester synthesis is a foundational C-C bond-forming reaction in organic chemistry, prized for its versatility in creating substituted carboxylic acids. The reaction's success hinges on the sequential alkylation of a malonic ester, such as diethyl malonate. A critical challenge in this process is controlling the degree of alkylation, as the initial mono-alkylated product can undergo a second alkylation.[1] This guide provides an in-depth comparison of the spectroscopic signatures of mono- and di-alkylated malonates, offering researchers the data needed to accurately monitor reaction progress and characterize their final products.

The Synthetic Pathway: A Spectroscopic Journey

The transformation from a simple malonic ester to its alkylated derivatives presents distinct changes in molecular structure, which are readily identified by standard spectroscopic techniques. The key is the stepwise replacement of the acidic α -protons. Diethyl malonate possesses two highly acidic α -hydrogens ($pK_a \approx 13$), making deprotonation with a suitable base, like sodium ethoxide or sodium hydride, highly efficient.[1][2] The resulting enolate acts as a potent nucleophile, attacking an alkyl halide to yield the mono-alkylated product. If a second equivalent of base and an alkylating agent are introduced, the remaining acidic proton is removed, leading to the di-alkylated species.[2]



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Caption: Synthetic workflow for malonate alkylation.

¹H NMR Spectroscopy: The Definitive Tool for Differentiation

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between the starting material, mono-alkylated, and di-alkylated malonates. The key diagnostic region is that of the α-proton(s).

- Diethyl Malonate: The parent compound exhibits a characteristic sharp singlet for the two equivalent α-protons around δ 3.36 ppm.[3] The ethoxy groups present as a quartet at ~δ

4.19 ppm and a triplet at $\sim\delta$ 1.28 ppm.[3]

- Mono-alkylated Malonate (e.g., Diethyl Ethylmalonate): Upon the first alkylation, the singlet at δ 3.36 ppm is replaced by a new signal for the single, remaining α -proton. For diethyl ethylmalonate, this appears as a triplet around δ 3.19 ppm due to coupling with the adjacent methylene protons of the newly added ethyl group.[3] Concurrently, new signals corresponding to the alkyl group appear (e.g., a pentet at $\sim\delta$ 1.95 ppm and a triplet at $\sim\delta$ 0.89 ppm for the ethyl substituent).[3]
- Di-alkylated Malonate (e.g., Diethyl Diethylmalonate): The complete disappearance of any signal in the α -proton region (δ 3.0-3.5 ppm) is the defining feature of the di-alkylated product. The spectrum is simplified, showing only the signals for the ethyl ester groups and the two identical ethyl substituents at the α -position.[3][4]

Comparative ^1H NMR Data (CDCl_3)

Compound	Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Citation(s)
Diethyl Malonate	α -CH ₂	3.36	Singlet	-	[3]
-OCH ₂ CH ₃	4.19	Quartet	7.1	[3]	
-OCH ₂ CH ₃	1.28	Triplet	7.1	[3]	
Diethyl Ethylmalonate	α -CH	3.19	Triplet	7.3	[3][5]
-CH ₂ CH ₃ (substituent)	1.95	Pentet	7.4	[3]	
-CH ₂ CH ₃ (substituent)	0.89	Triplet	7.5	[3]	
-OCH ₂ CH ₃	4.18	Quartet	7.1	[3]	
-OCH ₂ CH ₃	1.25	Triplet	7.1	[3]	
Diethyl Diethylmalonate	α -C (quaternary)	-	-	-	[3][4]
-CH ₂ CH ₃ (substituents)	1.91	Quartet	7.4	[3]	
-CH ₂ CH ₃ (substituents)	0.83	Triplet	7.4	[3]	
-OCH ₂ CH ₃	4.12	Quartet	7.1	[3]	
-OCH ₂ CH ₃	1.20	Triplet	7.1	[3]	

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

^{13}C NMR provides complementary information, confirming the changes to the carbon framework upon alkylation. The chemical shift of the α -carbon is particularly informative.

- Diethyl Malonate: The α -carbon (a methylene, CH_2) appears around δ 41.4 ppm. The carbonyl carbons are observed far downfield at $\sim\delta$ 166.9 ppm.[6]
- Mono-alkylated Malonate: The α -carbon is now a methine (CH) and shifts downfield. For example, in diethyl methylmalonate, it appears at δ 45.9 ppm.[7]
- Di-alkylated Malonate: The α -carbon becomes a quaternary center (Cq), which is typically weaker in intensity and shifted further downfield. In diethyl diethylmalonate, this quaternary carbon appears at δ 57.5 ppm.[8][9] The carbonyl carbons also show a slight downfield shift to $\sim\delta$ 171.5 ppm.[9]

Comparative ^{13}C NMR Data (CDCl_3)

Compound	Assignment	Chemical Shift (δ , ppm)	Citation(s)
Diethyl Malonate	C=O	166.9	[6]
-OCH ₂ CH ₃	61.4	[6]	
α -CH ₂	41.4	[6]	
-OCH ₂ CH ₃	13.9	[6]	
Diethyl Ethylmalonate	C=O	~170	[7]
-OCH ₂ CH ₃	~61.3	[7]	
α -CH	~53.3	[7]	
Alkyl Substituent	~22.4, ~12.0	[7]	
-OCH ₂ CH ₃	~14.1	[7]	[9]
Diethyl Diethylmalonate	C=O	171.5	
-OCH ₂ CH ₃	60.8	[9]	
α -C (quaternary)	57.5	[9]	
-CH ₂ CH ₃ (substituents)	24.1	[9]	
-CH ₂ CH ₃ (substituents)	8.8	[9]	
-OCH ₂ CH ₃	14.0	[9]	

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR is the primary tool for differentiation, IR and MS provide crucial confirmatory data.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of all malonic esters is the strong carbonyl (C=O) stretch of the ester functional group, typically appearing in the 1730-1750 cm^{-1} region.[10][11] C-O stretches are also visible between 1000-1300 cm^{-1} . [11] While IR spectroscopy readily confirms the presence of the ester groups, it does not easily distinguish between mono- and di-alkylated products as the key changes occur at the C-H bonds of the α -carbon, whose signals can be obscured in the fingerprint region.

Diethyl Diethylmalonate (Di-alkylated)

$\text{C}_{11}\text{H}_{20}\text{O}_4$
MW: 216.27

Diethyl Ethylmalonate (Mono-alkylated)

$\text{C}_9\text{H}_{16}\text{O}_4$
MW: 188.22

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Caption: Molecular formulas and weights.[12][13]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides molecular weight information and characteristic fragmentation patterns.

- **Molecular Ion (M^+):** The molecular ion peak is often visible, though it can be weak for larger, more branched structures.[14] The M^+ for diethyl ethylmalonate is at m/z 188, while for diethyl diethylmalonate it is at m/z 216.[12][15]
- **Key Fragmentations:** A common and significant fragmentation pathway is the loss of the entire diethyl malonate moiety (or what's left of it) from the alkylated species.[16] Other characteristic fragmentation patterns for esters include the loss of an ethoxy group ($-\text{OCH}_2\text{CH}_3$, $\text{M}-45$) and an ethyl group ($-\text{CH}_2\text{CH}_3$, $\text{M}-29$).[17][18] For diethyl ethylmalonate, a prominent peak is often seen at m/z 143, corresponding to the loss of the ethoxy group [$\text{M}-45$] $^+$. [12] For diethyl diethylmalonate, a key fragment appears at m/z 188.[15]

Comparative IR and MS Data

Compound	Key IR Peaks (cm ⁻¹)	Molecular Ion (M ⁺ , m/z)	Key Fragments (m/z)	Citation(s)
Diethyl Malonate	~1735 (C=O), ~1150 (C-O)	160	115, 88	[19][20]
Diethyl Ethylmalonate	~1730 (C=O)	188	160, 143, 73	[12][21]
Diethyl Diethylmalonate	~1730 (C=O)	216	188, 115, 69	[13][15][22]

Experimental Protocol: Synthesis of Diethyl Ethylmalonate

This protocol details a standard procedure for the selective mono-alkylation of diethyl malonate.[2]

Objective: To synthesize diethyl ethylmalonate from diethyl malonate and ethyl iodide.

Causality: The protocol relies on the generation of a stabilized enolate from diethyl malonate using sodium ethoxide. This enolate is a soft nucleophile that readily undergoes an S_N2 reaction with a primary alkyl halide like ethyl iodide. Using a slight excess of the malonate can help favor mono-alkylation.[1][2]

Materials:

- Absolute Ethanol
- Sodium metal
- Diethyl malonate
- Ethyl iodide
- Diethyl ether

- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

- Flame-dried, three-neck round-bottom flask
- Reflux condenser and nitrogen/argon inlet
- Magnetic stirrer
- Addition funnel
- Heating mantle

Procedure:

- Preparation of Sodium Ethoxide: Under an inert atmosphere (N_2 or Ar), carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol in the round-bottom flask. Allow the sodium to react completely to form sodium ethoxide. This is an exothermic reaction.
- Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise from the addition funnel at room temperature. Stir the resulting mixture for 30 minutes to ensure the complete formation of the malonate enolate.^[2]
- Alkylation: Add ethyl iodide (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).^[2]
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and transfer the mixture to a separatory funnel.^[2]
- Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

- Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure diethyl ethylmalonate.

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